molecular formula C4H10O2S2 B14483763 2,3-Bis(sulfanyl)butane-1,4-diol CAS No. 64131-50-6

2,3-Bis(sulfanyl)butane-1,4-diol

Cat. No.: B14483763
CAS No.: 64131-50-6
M. Wt: 154.3 g/mol
InChI Key: IMVJCTWESJIARS-UHFFFAOYSA-N
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Description

2,3-Bis(sulfanyl)butane-1,4-diol, also known as dithiothreitol (DTT), is a small molecule with the chemical formula C4H10O2S2. It is a dithiol compound, meaning it contains two thiol (sulfanyl) groups. This compound is widely used in biochemistry and molecular biology due to its ability to reduce disulfide bonds in proteins and peptides, thereby maintaining them in their reduced state .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(sulfanyl)butane-1,4-diol typically involves the reduction of 2,3-dihydroxybutane-1,4-dithiol. One common method is the reduction of the corresponding disulfide compound using reducing agents such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods

Industrial production of this compound often involves similar reduction processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is usually purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(sulfanyl)butane-1,4-diol primarily undergoes reduction reactions due to the presence of its thiol groups. It can also participate in oxidation reactions, forming disulfide bonds. Additionally, it can undergo substitution reactions where the thiol groups are replaced by other functional groups .

Common Reagents and Conditions

    Reduction: Sodium borohydride, lithium aluminum hydride

    Oxidation: Hydrogen peroxide, iodine

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Mechanism of Action

The primary mechanism of action of 2,3-Bis(sulfanyl)butane-1,4-diol involves the reduction of disulfide bonds in proteins and peptides. The thiol groups in the compound donate electrons to the disulfide bonds, breaking them and forming two thiol groups. This process helps maintain proteins in their reduced and functional state . The compound can also act as a chelating agent, binding to metal ions and preventing their participation in unwanted side reactions .

Properties

CAS No.

64131-50-6

Molecular Formula

C4H10O2S2

Molecular Weight

154.3 g/mol

IUPAC Name

2,3-bis(sulfanyl)butane-1,4-diol

InChI

InChI=1S/C4H10O2S2/c5-1-3(7)4(8)2-6/h3-8H,1-2H2

InChI Key

IMVJCTWESJIARS-UHFFFAOYSA-N

Canonical SMILES

C(C(C(CO)S)S)O

Origin of Product

United States

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